4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid
Overview
Description
BMS-955176 is an experimental second-generation human immunodeficiency virus type 1 (HIV-1) maturation inhibitor developed by Bristol-Myers Squibb. This compound is designed to block the maturation of the HIV-1 virus, thereby preventing its reproduction in host CD4+ T cells . BMS-955176 has shown improved potency and a broader antiviral spectrum compared to first-generation maturation inhibitors like bevirimat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-955176 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a triterpene core, followed by functional group modifications to introduce the necessary pharmacophores . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of BMS-955176 would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
BMS-955176 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, BMS-955176. These intermediates are characterized and purified to ensure they meet the required specifications .
Scientific Research Applications
BMS-955176 has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of triterpene derivatives.
Biology: Investigated for its effects on HIV-1 virus maturation and replication.
Medicine: Explored as a potential therapeutic agent for the treatment of HIV-1 infection.
Industry: Potential applications in the development of new antiviral drugs and treatments
Mechanism of Action
BMS-955176 exerts its effects by inhibiting the cleavage of the capsid (CA) and spacer peptide 1 (SP1) junction within the Gag polyprotein of HIV-1. This inhibition prevents the proper maturation of the virus, leading to the release of immature, non-infectious viral particles . The compound binds reversibly and with high affinity to assembled Gag in purified HIV-1 virus-like particles, disrupting the virus replication cycle .
Comparison with Similar Compounds
Similar Compounds
Bevirimat: A first-generation HIV-1 maturation inhibitor with limited efficacy due to resistance from naturally occurring polymorphisms in the Gag polyprotein.
Uniqueness of BMS-955176
BMS-955176 is unique in its ability to maintain potency against a wide range of HIV-1 strains, including those with polymorphisms that confer resistance to other maturation inhibitors. Its improved pharmacokinetic profile and broader antiviral spectrum make it a promising candidate for further development .
Properties
IUPAC Name |
4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62N2O4S/c1-28(2)31-14-19-42(43-22-23-44-24-26-49(47,48)27-25-44)21-20-40(6)33(36(31)42)12-13-35-39(5)17-15-32(29-8-10-30(11-9-29)37(45)46)38(3,4)34(39)16-18-41(35,40)7/h8-11,15,31,33-36,43H,1,12-14,16-27H2,2-7H3,(H,45,46)/t31-,33+,34-,35+,36+,39-,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMUFNNPLXHNKA-ZTESCHFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CC=C(C=C6)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC=C(C=C6)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336145 | |
Record name | BMS-955176 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392312-45-6 | |
Record name | BMS-955176 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392312456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-955176 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-955176 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-955176 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA9IAU7RJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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